molecular formula C17H15N3O B12988797 1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide

1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide

Cat. No.: B12988797
M. Wt: 277.32 g/mol
InChI Key: RDYRYBMQCIGNSF-UHFFFAOYSA-N
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Description

1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a phenyl group, an o-tolyl group, and a pyrazole ring

Preparation Methods

The synthesis of 1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid with o-toluidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The exact molecular pathways and targets involved are still under investigation, but studies suggest that the compound may interfere with essential bacterial processes .

Comparison with Similar Compounds

1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

4-(2-methylphenyl)-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C17H15N3O/c1-12-7-5-6-10-14(12)15-11-19-20(16(15)17(18)21)13-8-3-2-4-9-13/h2-11H,1H3,(H2,18,21)

InChI Key

RDYRYBMQCIGNSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(N(N=C2)C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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